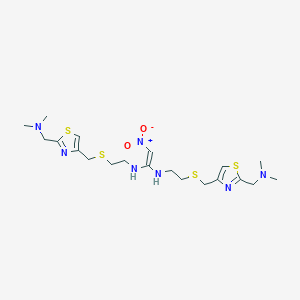
2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene, also known as HBMP, is a synthetic compound used in scientific research. It is a norbornene derivative that has been shown to have potential applications in various fields of study, including drug delivery, imaging, and bioconjugation.
Mécanisme D'action
The mechanism of action of 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene is not fully understood, but it is believed to involve the formation of stable complexes with other molecules. These complexes can enhance the solubility and bioavailability of drugs, as well as improve the imaging properties of contrast agents.
Effets Biochimiques Et Physiologiques
2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for use in various biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene in lab experiments is its versatility. It can be used in a wide range of applications, from drug delivery to bioconjugation. Additionally, its synthesis method is relatively straightforward, making it easy to produce in a laboratory setting.
One limitation of using 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene in lab experiments is its relatively limited solubility in aqueous solutions. This can make it difficult to work with in certain applications, such as those involving biological samples.
Orientations Futures
There are several potential future directions for the use of 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene in scientific research. One area of interest is the development of new drug delivery systems using 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene as a solubilizing agent. Another area of interest is the use of 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene in the creation of novel materials with unique properties, such as self-assembling nanoparticles. Additionally, further research is needed to fully understand the mechanism of action of 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene and its potential biochemical and physiological effects.
Conclusion
In conclusion, 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene is a synthetic compound with potential applications in various fields of scientific research. Its versatility and biocompatibility make it a promising candidate for use in drug delivery, imaging, and bioconjugation. Further research is needed to fully understand its mechanism of action and potential applications in biomedical research.
Méthodes De Synthèse
The synthesis of 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene involves the reaction of norbornene with hexadecylamine and formaldehyde. The resulting product is a white powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene has been used in various scientific research applications, including drug delivery, imaging, and bioconjugation. In drug delivery, 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene has been shown to enhance the solubility and bioavailability of certain drugs, making them more effective. In imaging, 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene can be used as a contrast agent to enhance the visibility of certain tissues or structures. In bioconjugation, 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene can be used to attach biomolecules to surfaces or other molecules, allowing for the creation of novel materials with unique properties.
Propriétés
Numéro CAS |
134864-19-0 |
|---|---|
Nom du produit |
2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene |
Formule moléculaire |
C25H49NO2 |
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
[3-(hexadecylamino)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-1-enyl]methanol |
InChI |
InChI=1S/C25H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-26-25(21-28)23-17-16-22(19-23)24(25)20-27/h23,26-28H,2-21H2,1H3 |
Clé InChI |
PZOLBLCABIUFNH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCNC1(C2CCC(=C1CO)C2)CO |
SMILES canonique |
CCCCCCCCCCCCCCCCNC1(C2CCC(=C1CO)C2)CO |
Synonymes |
2-HBHMN 2-hexadecylamino-2,3-bis(hydroxymethyl)norbornene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



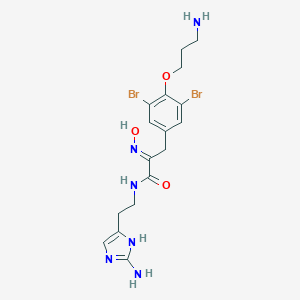
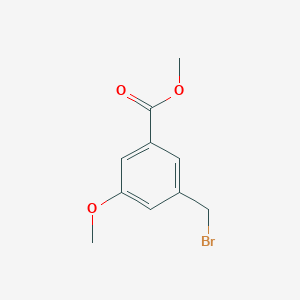
![(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B143755.png)
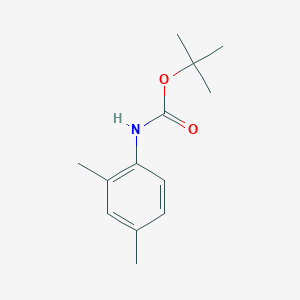
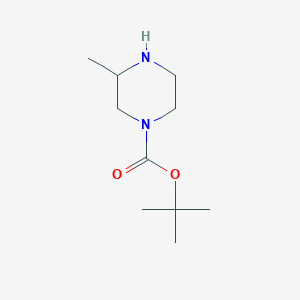
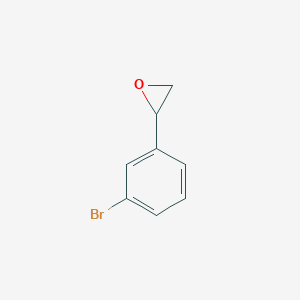
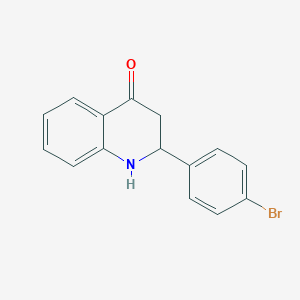
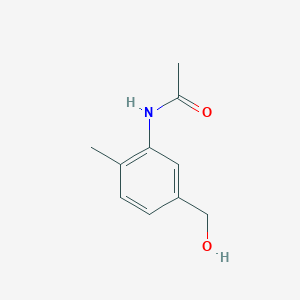
![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)
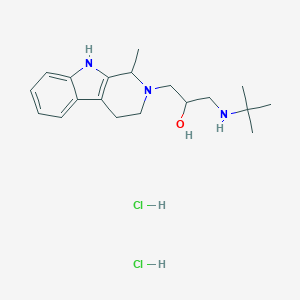
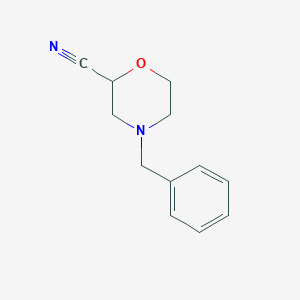
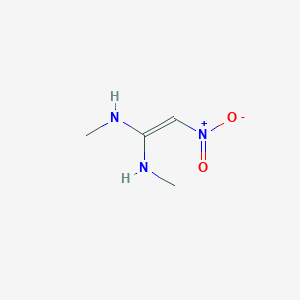
![1-Chloro-3-ethynylbicyclo[1.1.1]pentane](/img/structure/B143778.png)
